

An In-depth Technical Guide to the Physicochemical Properties of Dinitrophenyl Oxadiazole Derivatives

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Compound of Interest

Compound Name: 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of dinitrophenyl oxadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This document details their synthesis, characterization, and key properties, with a focus on derivatives exhibiting notable antitubercular activity.

Core Physicochemical Properties

Dinitrophenyl oxadiazole derivatives are characterized by the presence of a dinitrophenyl ring attached to an oxadiazole core. The physicochemical properties of these compounds can be significantly influenced by the nature and position of substituents on both ring systems. A key area of research for these molecules is in the development of novel antitubercular agents.[1][2]

Data Summary

The following tables summarize the key physicochemical data for a series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, which have been investigated for their potent antimycobacterial activity.[1]

Table 1: Physicochemical Properties of Selected Dinitrophenyl Oxadiazole Derivatives

Compound ID	R Group	Melting Point (°C)
5a	-CH ₃	231–233
5b	-CH ₂ CH ₃	205–207
5c	-(CH ₂) ₂ CH ₃	158–160
5d	-(CH ₂) ₃ CH ₃	155–157
5e	-(CH ₂) ₄ CH ₃	148–150
5f	-(CH ₂) ₅ CH ₃	129–131
5g	-(CH ₂) ₆ CH ₃	125–127
5h	-(CH ₂) ₇ CH ₃	121–123
5i	-(CH ₂) ₈ CH ₃	118–120
7a	-CH ₂ Ph	196–198

Data extracted from the experimental characterization of synthesized compounds.[1]

Table 2: Spectroscopic Data for a Representative Dinitrophenyl Oxadiazole Derivative (Compound 5f)

Spectroscopic Technique	Characteristic Peaks/Shifts
IR (cm ⁻¹)	3310 (N-H), 1645 (C=N), 1540, 1345 (NO ₂)
¹ H NMR (ppm)	9.25 (s, 1H, Ar-H), 9.15 (s, 2H, Ar-H), 7.80 (t, 1H, NH), 3.50 (q, 2H, N-CH ₂), 1.70 (p, 2H, CH ₂), 1.35 (m, 6H, (CH ₂) ₃), 0.90 (t, 3H, CH ₃)
¹³ C NMR (ppm)	165.2, 160.5, 148.9, 132.1, 128.5, 118.9, 45.1, 31.2, 28.8, 26.3, 22.5, 14.0

Data extracted from the experimental characterization of N-hexyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine.[1]

Solubility and Lipophilicity

The solubility of N-alkyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines is inversely related to the length of the alkyl chain. As expected from their chemical structure and increasing lipophilicity, the aqueous solubility decreases with the elongation of the alkyl chain.^[1] While quantitative solubility data is not extensively reported in the literature, this trend is a critical consideration in drug development for optimizing bioavailability. The lipophilicity, a key determinant of a drug's ability to cross cell membranes, is expected to increase with the addition of larger alkyl or aryl substituents.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of dinitrophenyl oxadiazole derivatives, based on established laboratory practices.

Synthesis of N-Alkyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines

The synthesis of the title compounds is typically achieved through a multi-step process, which is outlined below.

Step 1: Esterification of 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic acid is converted to its corresponding methyl ester, methyl 3,5-dinitrobenzoate, via a Fischer-Speier esterification. This involves refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.^[1]

Step 2: Hydrazinolysis of Methyl 3,5-Dinitrobenzoate The methyl ester is then converted to 3,5-dinitrobenzohydrazide by reaction with hydrazine hydrate.^[1]

Step 3: Formation of Hydrazine-1-carboxamide Intermediate The 3,5-dinitrobenzohydrazide is reacted with an appropriate alkyl isocyanate to form the corresponding 2-(3,5-dinitrobenzoyl)-N-alkylhydrazine-1-carboxamide.^[1]

Step 4: Dehydrative Cyclization to form the Oxadiazole Ring The final step involves the dehydrative cyclization of the hydrazine-1-carboxamide intermediate to yield the N-alkyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine. This is commonly achieved using a dehydrating agent such as p-toluenesulfonyl chloride in the presence of a base like triethylamine.^{[1][2]}

Melting Point Determination

The melting point of a purified dinitrophenyl oxadiazole derivative is determined using the capillary method.

- A small amount of the crystalline, dry compound is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube.
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
- The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

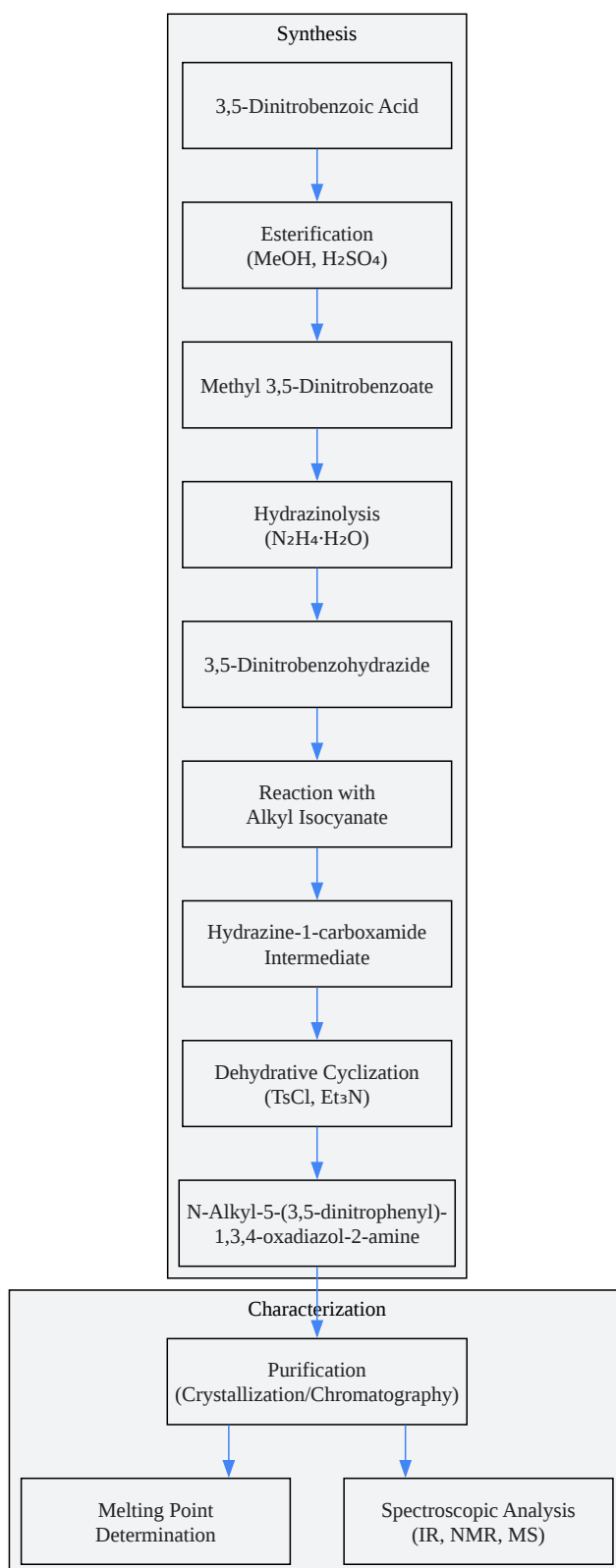
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3), and the chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization - ESI). This provides information on the molecular weight and fragmentation pattern of the compound.

Visualized Workflows and Pathways

General Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines.



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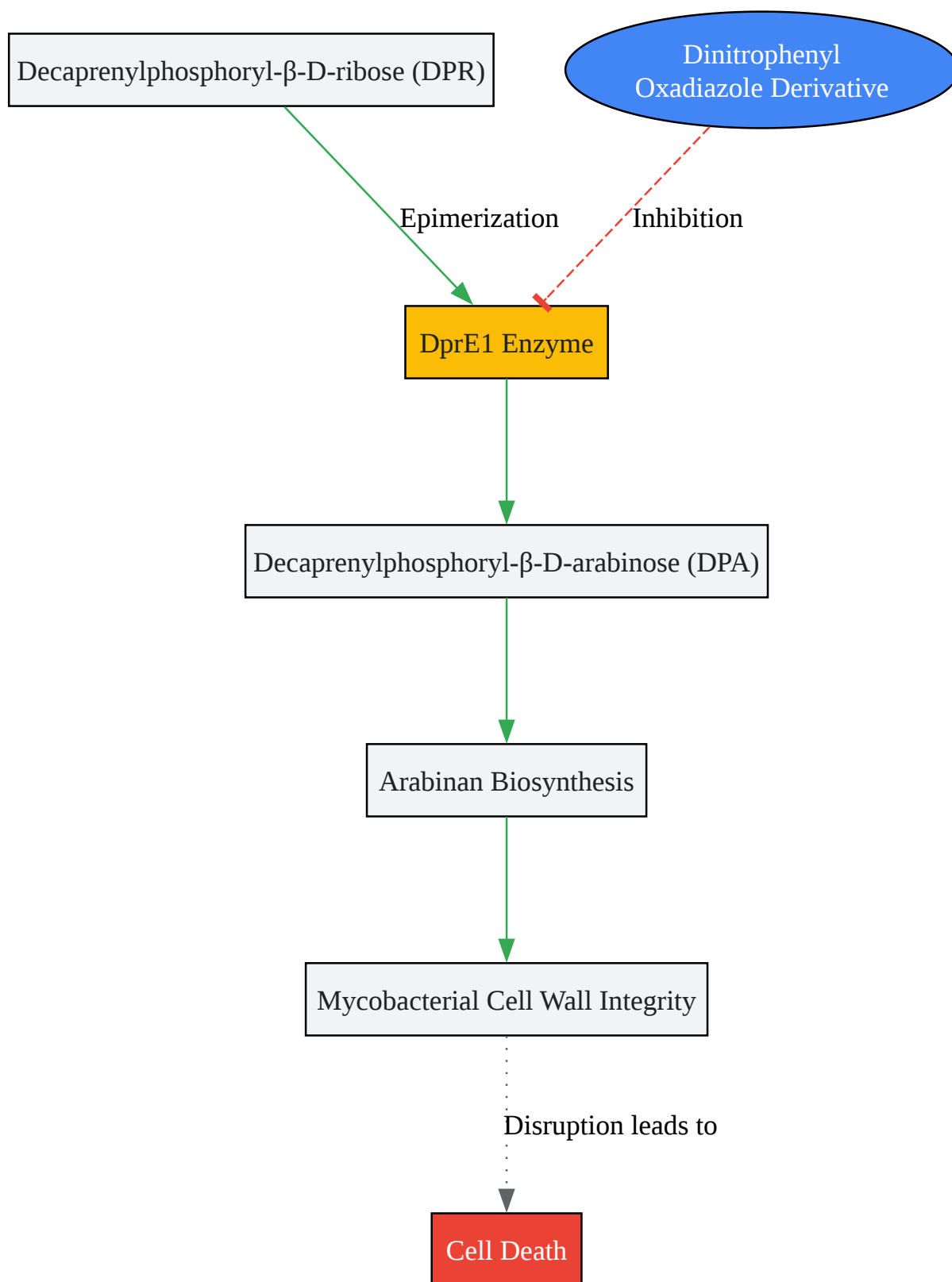
Caption: General workflow for the synthesis and characterization of dinitrophenyl oxadiazole derivatives.

Signaling Pathway Inhibition in *Mycobacterium tuberculosis*

Several dinitrophenyl oxadiazole derivatives have demonstrated potent antitubercular activity by inhibiting the enzyme decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1). This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.

The inhibition of DprE1 disrupts the epimerization of decaprenylphosphoryl- β -D-ribose (DPR) to decaprenylphosphoryl- β -D-arabinose (DPA), a key precursor for the synthesis of arabinans. Arabinans are essential components of the arabinogalactan and lipoarabinomannan layers of the mycobacterial cell wall. By blocking this pathway, the dinitrophenyl oxadiazole derivatives compromise the structural integrity of the cell wall, leading to bacterial cell death.^[1]

The following diagram illustrates the inhibition of the DprE1 pathway by dinitrophenyl oxadiazole derivatives.



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Caption: Inhibition of the DprE1 pathway in *M. tuberculosis* by dinitrophenyl oxadiazole derivatives.

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